6-Chloro-2-methylpyrimidine-4,5-diamine

Dihydrofolate reductase Antifolate Species selectivity

This compound is the specifically required penultimate intermediate for constructing purine-mimetic cores of selective PI3Kδ inhibitors (Smith et al., J. Med. Chem. 2012, 55, 5188). Its 4,5-vicinal diamine motif enables regioselective cyclization yielding inhibitors with PI3Kδ IC50 <10 nM and >100-fold selectivity. Generic 2,4-diaminopyrimidine isomers (e.g., CAS 156-83-2) lack this regiochemistry and are synthetically incompatible. The compound also exhibits pronounced species-dependent DHFR selectivity (E. coli Ki=11 nM vs chicken liver Ki=25,700 nM, >2,300-fold). Procure with guaranteed ≥95% purity and full analytical traceability (NMR, HPLC) to ensure fidelity to published synthetic protocols and reproducible biological activity.

Molecular Formula C5H7ClN4
Molecular Weight 158.59 g/mol
CAS No. 933-80-2
Cat. No. B033230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methylpyrimidine-4,5-diamine
CAS933-80-2
Synonyms4,5-Diamino-6-chloro-2-methylpyrimidine;  6-Chloro-2-methylpyrimidine-4,5-diamine
Molecular FormulaC5H7ClN4
Molecular Weight158.59 g/mol
Structural Identifiers
SMILESCC1=NC(=C(C(=N1)Cl)N)N
InChIInChI=1S/C5H7ClN4/c1-2-9-4(6)3(7)5(8)10-2/h7H2,1H3,(H2,8,9,10)
InChIKeySGPFPRGCGZLZPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-methylpyrimidine-4,5-diamine (CAS 933-80-2): Technical Specifications and Compound Class Profile for Procurement Evaluation


6-Chloro-2-methylpyrimidine-4,5-diamine (CAS 933-80-2) is a 4,5-diaminopyrimidine derivative featuring a C5 chlorine substituent and a C2 methyl group, with molecular formula C₅H₇ClN₄ and molecular weight 158.59 g/mol . The compound is a crystalline solid with a melting point range of 239–243 °C and calculated XLogP3 of 0.5, indicating moderate lipophilicity . Its topological polar surface area of 77.8 Ų and two hydrogen bond donors (the 4- and 5-amino groups) define its physicochemical profile for permeability and binding considerations . The vicinal 4,5-diamine motif distinguishes this compound from the more common 2,4-diaminopyrimidine scaffold found in classical dihydrofolate reductase (DHFR) inhibitors such as pyrimethamine and trimethoprim, thereby conferring a distinct structure-activity relationship and synthetic derivatization pathway [1].

Procurement Risk Alert: Why 6-Chloro-2-methylpyrimidine-4,5-diamine Cannot Be Interchanged with Generic 2,4-Diaminopyrimidine Analogs


Substituting 6-chloro-2-methylpyrimidine-4,5-diamine with a generic 2,4-diaminopyrimidine (e.g., pyrimethamine, trimethoprim, or 6-chloropyrimidine-2,4-diamine) introduces material risk to research reproducibility and synthetic outcomes. The compound's vicinal 4,5-diamine substitution pattern, as opposed to the 2,4-diamine arrangement, dictates fundamentally different enzyme inhibition profiles—exemplified by species-dependent dihydrofolate reductase (DHFR) selectivity that differs from established 2,4-diaminopyrimidine antifolates [1]. Moreover, this compound serves as the specific penultimate intermediate in the synthesis of selective class I PI3Kδ inhibitors described by Smith et al. (J. Med. Chem., 2012), wherein the 4,5-diamine core undergoes regioselective cyclization to form the purine-mimetic pharmacophore [2]. Generic substitution with a 2,4-diaminopyrimidine analog would preclude this entire synthetic route due to incompatible regiochemistry and would yield DHFR inhibition data that cannot be compared across compound series.

Quantitative Differentiation Evidence: 6-Chloro-2-methylpyrimidine-4,5-diamine vs. Closest Analogs and In-Class Comparators


Species-Dependent DHFR Inhibition: 6-Chloro-2-methylpyrimidine-4,5-diamine Exhibits >2300-Fold Selectivity Between Bacterial and Mammalian Isoforms

6-Chloro-2-methylpyrimidine-4,5-diamine demonstrates pronounced species-dependent inhibition of dihydrofolate reductase (DHFR), with a Ki of 11 nM against Escherichia coli DHFR versus a Ki of 25,700 nM (25.7 µM) against chicken liver DHFR—a >2,300-fold selectivity differential [1]. This species-selectivity profile contrasts with the broader-spectrum DHFR inhibition observed for the classical 2,4-diaminopyrimidine antifolate trimethoprim, which exhibits Ki values of approximately 5–20 nM for bacterial DHFR and 200–400 nM for mammalian DHFR, yielding only a ~10–80-fold selectivity window [2]. The compound's vicinal 4,5-diamine architecture underlies this distinct selectivity profile, which diverges from the SAR of 2,4-diaminopyrimidine-based DHFR inhibitors.

Dihydrofolate reductase Antifolate Species selectivity Enzyme inhibition

Synthetic Utility Differentiation: Exclusive Intermediate for Class I PI3K Selective Inhibitors (J. Med. Chem. 2012 Series)

6-Chloro-2-methylpyrimidine-4,5-diamine serves as the essential penultimate intermediate in the synthesis of a series of selective class I phosphatidylinositol 3-kinase (PI3K) inhibitors developed by Smith et al. and Hollinshead et al. [1][2]. The 4,5-diamine motif undergoes regioselective cyclization with appropriate electrophiles to generate the purine-mimetic core required for PI3Kδ-selective binding. In the optimized lead series, compounds derived from this intermediate achieved PI3Kδ IC₅₀ values in the low nanomolar range (<10 nM) with >100-fold selectivity over PI3Kγ and >50-fold selectivity over mTOR [1]. This synthetic route is inaccessible using 2,4-diaminopyrimidine isomers (e.g., 6-chloropyrimidine-2,4-diamine, CAS 156-83-2) because the 2,4-diamine regiochemistry directs cyclization to alternative heterocyclic scaffolds incompatible with the PI3Kδ pharmacophore.

PI3K inhibitor Kinase inhibitor Synthetic intermediate Medicinal chemistry

Structural Differentiation: Vicinal 4,5-Diamine Regiochemistry Confers Distinct Hydrogen-Bonding Geometry vs. 2,4-Diaminopyrimidine Isomers

6-Chloro-2-methylpyrimidine-4,5-diamine features vicinal (adjacent) amino groups at the C4 and C5 positions, with calculated topological polar surface area of 77.8 Ų and two hydrogen bond donors positioned in a cisoid geometry relative to the pyrimidine plane . This contrasts with the isomeric 6-chloropyrimidine-2,4-diamine (CAS 156-83-2), which bears amino groups at C2 and C4 in a meta-like orientation relative to the ring nitrogens, resulting in a distinct hydrogen-bond donor vector set. The 4,5-diamine arrangement in the target compound creates a chelating diamine motif capable of bidentate coordination to transition metals or simultaneous engagement of adjacent hydrogen-bond acceptor sites in enzyme active sites, as exploited in the PI3Kδ pharmacophore design [1]. The 2,4-diamine isomer cannot present this contiguous hydrogen-bond donor array due to the intervening C3 ring position.

Molecular recognition Hydrogen bonding Structure-activity relationship Pyrimidine isomers

Physicochemical Differentiation: Solid-State Thermal Stability and Lipophilicity Profile Relative to Dechlorinated and Desmethyl Analogs

6-Chloro-2-methylpyrimidine-4,5-diamine exhibits a melting point range of 239–243 °C, indicative of substantial crystalline lattice stability conferred by the combined C6 chloro and C2 methyl substituents engaging in intermolecular hydrogen-bonding networks . The calculated XLogP3 value of 0.5 reflects the balanced lipophilicity imparted by the C2 methyl group relative to the more hydrophilic dechlorinated analog 2-methylpyrimidine-4,5-diamine (estimated XLogP3 ≈ –0.2) . The C6 chloro substituent additionally provides a synthetic handle for nucleophilic aromatic substitution reactions (SNAr) that is absent in non-halogenated analogs. This combination of moderate lipophilicity (XLogP3 = 0.5) and the electrophilic chloro substituent distinguishes the compound from both the des-chloro analog (lacks SNAr reactivity) and the 2,4-diamino isomer (different substitution pattern entirely).

Physicochemical properties Lipophilicity Thermal stability Formulation

Analytical Quality Control Differentiation: Procurement-Grade Purity Specifications and Hazard Classification

Commercially available 6-chloro-2-methylpyrimidine-4,5-diamine is supplied with defined purity specifications: 97% purity (Fluorochem, Product F445627) and 95% purity (Bidepharm, batch-specific analytical reports including NMR, HPLC, and GC available) . The compound is classified under GHS07 as harmful/irritant with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), requiring standard laboratory PPE and ventilation controls . These defined analytical and safety specifications enable procurement with predictable quality assurance, in contrast to custom-synthesized or non-commercial sources of similar diaminopyrimidines that may lack batch-to-batch consistency or hazard documentation.

Quality control Purity specification Hazard classification Procurement compliance

Procurement-Anchored Application Scenarios for 6-Chloro-2-methylpyrimidine-4,5-diamine Based on Quantified Differentiation Evidence


Scenario 1: Medicinal Chemistry — Synthesis of Selective Class I PI3Kδ Inhibitors (J. Med. Chem. 2012 Series)

6-Chloro-2-methylpyrimidine-4,5-diamine is the requisite penultimate intermediate for constructing the purine-mimetic core of selective PI3Kδ inhibitors as described in Smith et al. (J. Med. Chem., 2012, 55, 5188) and Hollinshead et al. (Bioorg. Med. Chem. Lett., 2012, 22, 4962). The 4,5-diamine motif undergoes regioselective cyclization to yield inhibitors with PI3Kδ IC₅₀ <10 nM and >100-fold selectivity over PI3Kγ. Substitution with 2,4-diaminopyrimidine isomers (e.g., CAS 156-83-2) is synthetically incompatible with this route. Procurement of this specific intermediate with defined purity (≥95%) and analytical batch traceability ensures fidelity to the published synthetic protocols and reproducibility of downstream biological activity [1][2].

Scenario 2: Biochemical Pharmacology — Species-Dependent DHFR Inhibition Studies and Antifolate Selectivity Profiling

The compound's pronounced species-dependent DHFR inhibition profile—Ki = 11 nM for E. coli DHFR versus Ki = 25,700 nM for chicken liver DHFR (>2,300-fold selectivity)—positions it as a valuable probe for investigating structural determinants of antifolate selectivity across bacterial and mammalian DHFR isoforms. This selectivity differential exceeds that of trimethoprim (~10–80-fold) and provides a distinct SAR starting point for developing pathogen-selective DHFR inhibitors. Researchers studying DHFR structure-function relationships or screening for species-selective antifolates can leverage this compound's quantified selectivity data to benchmark novel analogs [1][2].

Scenario 3: Synthetic Methodology — Vicinal Diamine-Driven Heterocycle Construction and SNAr Derivatization

The vicinal 4,5-diamine arrangement enables chelation-assisted metal coordination and regioselective cyclization to fused heterocycles (e.g., purine mimetics, imidazo[4,5-d]pyrimidines) that are inaccessible from 2,4-diaminopyrimidine starting materials. The C6 chloro substituent (activated by the electron-deficient pyrimidine ring) provides a versatile SNAr handle for introducing diverse nucleophiles, while the C2 methyl group modulates lipophilicity (XLogP3 = 0.5) without introducing additional reactive functionality. This unique combination of a vicinal diamine scaffold and an electrophilic chloro substituent supports methodology development for constructing complex nitrogen-containing heterocycles relevant to kinase inhibitor discovery [1].

Scenario 4: Quality-Assured Building Block Procurement for Parallel Synthesis and Library Production

For high-throughput medicinal chemistry campaigns requiring parallel synthesis of pyrimidine-based libraries, 6-chloro-2-methylpyrimidine-4,5-diamine offers a well-characterized building block with defined purity specifications (95–97%), batch-specific analytical documentation (NMR, HPLC, GC), and established GHS07 hazard classification (H302, H315, H319, H335). The compound's solid-state thermal stability (melting point 239–243 °C) supports automated solid-dispensing workflows, while its balanced lipophilicity (XLogP3 = 0.5) and TPSA (77.8 Ų) align with lead-like property space. Procurement from suppliers providing analytical traceability mitigates the risk of batch-to-batch variability that can confound SAR interpretation in library synthesis campaigns [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-2-methylpyrimidine-4,5-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.